tert-butyl (3R,4R)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)carbamoylamino]-4-hydroxypyrrolidine-1-carboxylate
Description
tert-butyl (3R,4R)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)carbamoylamino]-4-hydroxypyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, an oxazole moiety, and a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)carbamoylamino]-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O5/c1-8-12(9(2)24-18-8)17-13(21)16-10-6-19(7-11(10)20)14(22)23-15(3,4)5/h10-11,20H,6-7H2,1-5H3,(H2,16,17,21)/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWSRLQDRKKUFP-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)NC(=O)NC2CN(CC2O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)NC(=O)N[C@@H]2CN(C[C@H]2O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)carbamoylamino]-4-hydroxypyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Oxazole Moiety: The oxazole ring can be introduced via cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and suitable activating agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques like continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the oxazole ring or the carbamoyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be used to study enzyme interactions or as a probe for biochemical pathways.
Medicine
Potential medicinal applications could include its use as a drug candidate or a pharmacological tool to study disease mechanisms.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)carbamoylamino]-4-hydroxypyrrolidine-1-carboxylate would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3R,4R)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)carbamoylamino]-4-hydroxypyrrolidine-1-carboxylate
- This compound
Uniqueness
This compound’s uniqueness lies in its specific structural features, such as the combination of the pyrrolidine ring, oxazole moiety, and tert-butyl ester group, which may confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
